molecular formula C4H8N6 B082009 Methylmelamine CAS No. 13452-77-2

Methylmelamine

Cat. No.: B082009
CAS No.: 13452-77-2
M. Wt: 140.15 g/mol
InChI Key: CTRPRMNBTVRDFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmelamine can be synthesized through the alkylation of melamine. One common method involves the reaction of melamine with formaldehyde and methanol under acidic conditions. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Methylmelamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Vinylation: Acetylene is used as the reagent for vinylation, typically under controlled temperature and pressure conditions.

    Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used for polymerization reactions.

Major Products:

Scientific Research Applications

Methylmelamine and its derivatives have found applications in various scientific research fields:

Comparison with Similar Compounds

Methylmelamine can be compared with other triazine derivatives, such as:

Uniqueness: this compound’s unique properties, such as its ability to undergo vinylation and polymerization, make it a valuable compound in polymer chemistry. Its potential antitumor activity also sets it apart from other triazine derivatives.

Properties

IUPAC Name

2-N-methyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRPRMNBTVRDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158777
Record name Melamine, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13452-77-2
Record name Methylmelamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13452-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melamine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

C-2: A mixture of 378 parts by weight of melamine and 810 parts by weight of 37% formalin was adjusted to pH 7-8 with sodium hydroxide. The mixture was heated to about 70° C. and when it became transparent, 1800 parts by weight of methyl alcohol and 1.9 parts by weight of oxalic acid were added thereto. Then, the mixture was boiled for several minutes. The reaction mixture was cooled, then filtrated and concentrated under reduced pressure to obtain polymethoxy methyl melamine (C-2). An analysis showed that the number of methanol bonded was about 3 mols per 1 mol of melamine.
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Synthesis routes and methods II

Procedure details

A mixed solution comprising 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine synthesized in Reference Example 1 and 31.1 g (0.4 mol) of 40% aqueous solution of methylamine was heated under stirring and reacted finally at the reflux temperature thereof for 6 hours. After cooling the reacted solution, products were filtered off, and washed with cold water. The resulting filter residue was dried in vacuo at 70° C. for 6 hours to give 9.1 g (yield: 65%) of the titled compound. Malting point: 269° C.
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65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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